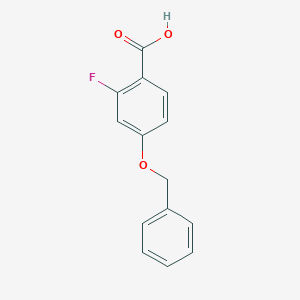

4-(Benzyloxy)-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQRXVRKZFDKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624658 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114045-96-4 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Benzyloxy)-2-fluorobenzoic Acid: A Key Building Block in Modern Drug Discovery

CAS Number: 114045-96-4

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-(Benzyloxy)-2-fluorobenzoic acid, a pivotal intermediate in the synthesis of complex pharmaceutical agents. We will delve into its chemical and physical properties, elucidate a detailed and validated synthetic protocol, and provide a thorough analysis of its characteristic spectroscopic data. Furthermore, this guide will highlight its critical role in the synthesis of the pioneering AKT inhibitor, Capivasertib (AZD5363), thereby offering valuable insights for researchers and professionals engaged in drug development and medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and bioavailability. This compound emerges as a particularly valuable building block due to the synergistic interplay of its constituent functional groups. The fluorine atom at the 2-position and the benzyloxy group at the 4-position of the benzoic acid core introduce unique electronic and steric properties. The benzyloxy group not only acts as a versatile protecting group for the phenolic hydroxyl but also contributes to the overall lipophilicity of the molecule. This strategic combination of features makes this compound an ideal starting material for the synthesis of targeted therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 114045-96-4 | [General Chemical Databases] |

| Molecular Formula | C₁₄H₁₁FO₃ | [Calculated] |

| Molecular Weight | 246.23 g/mol | [Calculated] |

| Melting Point | 165-168 °C | [Supplier Data] |

| Appearance | White to pale cream crystals or powder | [Supplier Data] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [General Chemical Knowledge] |

Safety and Handling: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 4-hydroxy-2-fluorobenzoic acid is reacted with benzyl bromide.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection is at the ether linkage, leading back to the commercially available starting materials: 4-hydroxy-2-fluorobenzoic acid and benzyl bromide.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

4-hydroxy-2-fluorobenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-hydroxy-2-fluorobenzoic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

-

Addition of Benzyl Bromide: Stir the mixture at room temperature and add benzyl bromide (1.1-1.2 equivalents) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white to off-white solid.

A Technical Guide to 4-(Benzyloxy)-2-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, fluorinated organic molecules have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable compounds, 4-(Benzyloxy)-2-fluorobenzoic acid stands out as a key structural motif and a versatile synthetic intermediate.

This technical guide serves as a comprehensive resource for researchers, providing in-depth information on the physicochemical properties, validated analytical protocols, a robust synthetic pathway, and the strategic applications of this compound in the field of drug discovery. The insights herein are designed to explain not only the procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their development pipelines.

Physicochemical Properties & Structural Characterization

Accurate characterization of a chemical entity is the bedrock of reproducible scientific research. This compound is a white to pale cream crystalline solid. Its core structure consists of a benzoic acid ring substituted with a fluorine atom at the 2-position and a benzyloxy group at the 4-position. This unique arrangement of functional groups dictates its reactivity and utility.

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference(s) |

| Molecular Weight | 246.23 g/mol | |

| Molecular Formula | C₁₄H₁₁FO₃ | |

| CAS Number | 114045-96-4 | [3] |

| Melting Point | 165-168 °C | |

| Appearance | White to pale cream crystals or powder | |

| Purity (Typical) | ≥95% | [3] |

The Imperative of Spectroscopic Validation

Before its use in any application, the identity, structure, and purity of this compound must be unequivocally confirmed. A multi-technique analytical approach is non-negotiable for a self-validating system.

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides an atomic-level map of the molecule, confirming the connectivity and chemical environment of every proton, carbon, and fluorine atom.

-

Mass Spectrometry (MS) offers definitive confirmation of the molecular weight and can reveal fragmentation patterns that further support the proposed structure.[4]

-

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the compound, separating it from any starting materials, by-products, or other impurities.

Validated Analytical Protocols

The following protocols are provided as a robust starting point for the characterization of newly synthesized or purchased batches of the title compound.

Protocol 1: NMR Spectroscopic Analysis

-

Objective: To confirm the chemical structure and identity of this compound.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Methodology:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Resonances (DMSO-d₆): A broad singlet for the carboxylic acid proton (>12 ppm), signals for the aromatic protons of the benzyl group (~7.3-7.5 ppm), a singlet for the benzylic CH₂ protons (~5.2 ppm), and distinct signals for the three protons on the fluorobenzoic acid ring, showing characteristic splitting due to H-F coupling.

-

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Resonances: A signal for the carbonyl carbon (~165 ppm), aromatic carbons (100-165 ppm, showing C-F coupling), and the benzylic CH₂ carbon (~70 ppm).

-

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Expected Resonances: A singlet corresponding to the single fluorine atom on the aromatic ring.

-

-

-

Causality: The choice of DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete, unambiguous structural fingerprint.

Protocol 2: HPLC Purity Assessment

-

Objective: To quantify the purity of the compound.

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

-

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Integrate the peak area of the main component and express it as a percentage of the total integrated peak area.

-

-

Trustworthiness: This gradient method is designed to be robust, capable of separating the relatively nonpolar product from potentially more polar starting materials (like 2-fluoro-4-hydroxybenzoic acid) and other impurities. TFA is used to ensure good peak shape for the carboxylic acid.

Synthesis and Retrosynthetic Strategy

A logical and efficient synthesis is crucial for obtaining high-quality material for research. Retrosynthetic analysis of this compound points to a primary disconnection at the ether linkage, suggesting a Williamson ether synthesis as the most direct and reliable approach.[5]

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol details the synthesis from commercially available starting materials.

-

Objective: To synthesize this compound with high yield and purity.

-

Reaction: (Self-hosted image of the Williamson ether synthesis reaction)

-

Materials:

-

2-Fluoro-4-hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

-

Dissolution & Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (2.5 eq). The use of a fine powder K₂CO₃ and vigorous stirring is critical for efficient deprotonation.

-

Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[6]

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of ~2 using 1M HCl. This step is crucial to protonate the carboxylic acid, making it insoluble in water and extractable into an organic solvent. A white precipitate should form.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

-

-

Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms reaction completion. The pH-driven precipitation and extraction selectively isolate the acidic product. Finally, recrystallization based on differential solubility provides the final, high-purity compound, which is then confirmed by the analytical methods in Section 1.

Caption: Experimental workflow for synthesis and validation.

Applications in Drug Discovery

The true value of this compound lies in its application as a strategic building block for creating more complex active pharmaceutical ingredients (APIs). Its structure is pre-optimized with features known to be beneficial for drug-like properties.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[2] The C-F bond is strong and can block sites of metabolic oxidation, increasing the drug's half-life.[1][7] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid group and influence non-covalent interactions (such as hydrogen bonds or dipole interactions) within a target protein's binding pocket, potentially leading to enhanced potency and selectivity.[8][9]

The benzyloxy group serves two primary purposes. First, it acts as a versatile protecting group for the phenol, allowing for selective reactions at the carboxylic acid moiety (e.g., amide bond formation).[5] Second, the benzyl group itself can be a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within a receptor active site.

Caption: Relationship between structure and therapeutic potential.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. It is classified as a solid that may cause skin, eye, and respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[12]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block engineered for the demands of modern drug discovery. Its strategic combination of a fluorine atom and a benzyloxy protecting group provides medicinal chemists with a powerful tool to synthesize novel compounds with potentially enhanced metabolic stability, target affinity, and overall therapeutic profiles. This guide has provided a framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and causality. By understanding and applying these detailed protocols, researchers can confidently and effectively leverage this valuable intermediate to accelerate the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-(Benzyloxy)-2,3-difluorobenzoic Acid|Research Chemical [benchchem.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. nbinno.com [nbinno.com]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aobchem.com [aobchem.com]

- 12. echemi.com [echemi.com]

4-(Benzyloxy)-2-fluorobenzoic acid melting point

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Benzyloxy)-2-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of this compound, with a primary focus on its melting point—a critical parameter for assessing purity, stability, and suitability for drug development and materials science applications. We will delve into the theoretical underpinnings of melting point analysis, present detailed, field-proven protocols for its experimental determination using both classical and modern thermal analysis techniques, and discuss the key factors that influence measurement accuracy. This document is intended for researchers, scientists, and quality control professionals who require a robust understanding of how to characterize this important chemical intermediate.

Introduction to this compound

This compound (CAS No. 114045-96-4) is a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its molecular structure, which combines a benzoic acid core with a fluorine substituent and a benzyloxy group, imparts a unique combination of electronic properties, lipophilicity, and metabolic stability. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the benzyloxy group can donate electron density to the aromatic ring through resonance.[1] This electronic interplay makes the compound a valuable intermediate for synthesizing complex molecules where fine-tuning binding affinity, bioavailability, and other pharmacokinetic properties is essential.[1]

The benzyloxy group also serves as a versatile protecting group, enabling selective functionalization at other positions on the molecule.[1] Given its role as a high-value intermediate, ensuring the identity and purity of this compound is paramount. The melting point is the first and one of the most critical indicators of material quality.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental work. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-fluoro-4-(phenylmethoxy)benzoic acid | [2] |

| CAS Number | 114045-96-4 | [2][3] |

| Molecular Formula | C₁₄H₁₁FO₃ | [2][3] |

| Molecular Weight | 246.23 g/mol | [2][3] |

| Appearance | White to off-white or pale cream solid (crystals or powder) | [2][4] |

| Melting Point | 163.0 - 169.0 °C (by DSC) | [4] |

| 165 - 168 °C | [2][3] |

The Critical Role of Melting Point in Scientific Research

The melting point is more than a simple physical constant; it is a sentinel indicator of a substance's purity. For a crystalline solid, the melting point is the temperature at which it transitions from the ordered solid state to the liquid state.

-

Purity Assessment: A pure crystalline compound typically exhibits a sharp melting point range of 0.5 to 1.0 °C. The presence of impurities disrupts the crystal lattice, which requires less energy to break apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a broad or depressed melting range is a strong indication of an impure sample.

-

Identification: If an authentic, high-purity sample of a compound is available, a mixed melting point experiment can be used to confirm the identity of an unknown sample. If the unknown is the same as the authentic sample, the mixture's melting point will be sharp and unchanged. If they are different, the melting point will be depressed and broad.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can be critical in drug development, as polymorphs can have different melting points, solubilities, and bioavailabilities. Techniques like Differential Scanning Calorimetry (DSC) are instrumental in identifying and characterizing these forms.

Experimental Determination of Melting Point

Accurate determination requires meticulous technique and a calibrated instrument. Below are detailed protocols for two standard methods.

Method A: Digital Capillary Melting Point Apparatus

This is the most common and accessible method for routine analysis.

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and is fully liquid (clear point) are recorded as the melting range.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and free of solvent. If necessary, dry under vacuum.

-

Crush a small amount of the crystalline sample into a fine powder on a watch glass using a spatula.

-

-

Capillary Loading:

-

Tap the open end of a glass capillary tube into the powder pile until a small amount of sample (2-3 mm height) enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A tightly packed sample ensures uniform heat transfer.

-

-

Instrument Setup:

-

Insert the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting point. For this compound, a target around 165 °C is expected.

-

-

Measurement:

-

For the accurate measurement, prepare two more capillary samples.

-

Allow the instrument to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Set the ramp rate to a slow value (1-2 °C/min). A slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at the first sign of liquid formation (T₁).

-

Record the temperature when the entire sample has turned into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. Repeat the measurement for confirmation.

-

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than capillary methods. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Principle: As the sample melts, it absorbs energy (an endothermic process). DSC measures this absorption, which appears as a peak in the thermogram. The onset temperature of this peak is typically reported as the melting point.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the powdered this compound into a tared aluminum DSC pan.

-

-

Encapsulation:

-

Place the lid on the pan and crimp it using a sample press to create a hermetic seal. This prevents any loss of sample due to sublimation.

-

-

Instrument Setup:

-

Place the sealed sample pan in the instrument's sample cell and an empty, sealed reference pan in the reference cell.

-

Program the instrument. A typical temperature program would be:

-

Equilibrate at 30 °C.

-

Ramp at 10 °C/min to 200 °C. (A standard rate for scouting and routine analysis).

-

Use a nitrogen purge gas (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

-

-

-

Data Analysis:

-

The output is a thermogram of heat flow versus temperature.

-

The melting event will appear as an endothermic peak.

-

Using the instrument's analysis software, determine the extrapolated onset temperature of the peak. This is widely accepted as the melting point. The peak temperature and integrated peak area (enthalpy of fusion) can also be reported.

-

Experimental Workflow & Logic

The choice of method and the interpretation of results should follow a logical progression to ensure data integrity.

Caption: Workflow for accurate melting point determination.

Troubleshooting Unexpected Results

Deviations from the expected melting point of 163-169 °C warrant further investigation. The following flowchart provides a logical path for troubleshooting.

Caption: Troubleshooting guide for melting point analysis.

Conclusion

The melting point of this compound is reliably reported within the range of 163-169 °C . This parameter serves as a crucial first-line assessment of material purity and identity. Accurate determination is achievable using either capillary methods or Differential Scanning Calorimetry, provided that strict protocols are followed regarding sample preparation and heating rates. Any significant deviation from the established range should trigger a systematic investigation into potential impurities, instrument calibration, or the possibility of polymorphism. For professionals in drug development, a thorough and precise characterization of this melting point is a non-negotiable step in ensuring the quality and consistency of this vital chemical intermediate.

References

- 1. 4-(Benzyloxy)-2,3-difluorobenzoic Acid|Research Chemical [benchchem.com]

- 2. 4-Benzyloxy-2-fluorobenzoic ac | 114045-96-4 [amp.chemicalbook.com]

- 3. 4-Benzyloxy-2-fluorobenzoic acid Price from Supplier Brand ShangPharma Technology(JiangXi)Co.,Ltd on Chemsrc.com [m.chemsrc.com]

- 4. H31488.06 [thermofisher.com]

IUPAC name of 4-(Benzyloxy)-2-fluorobenzoic acid

An In-depth Technical Guide to 4-(Benzyloxy)-2-fluorobenzoic acid: A Keystone Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal synthetic intermediate in medicinal chemistry. We will dissect its structural attributes, outline a robust synthetic protocol, detail methods for its characterization, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage advanced chemical scaffolds.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a particularly valuable building block, offering a trifecta of functionalities: a carboxylic acid for derivatization, a fluorine atom for modulation of physicochemical properties, and a benzyloxy group that serves as a versatile protecting group.[1][2]

This guide will provide a comprehensive overview of this compound, from its fundamental properties to its application in synthesizing complex, biologically active molecules.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 114045-96-4 | [3][4] |

| Molecular Formula | C₁₄H₁₁FO₃ | [3][5] |

| Molecular Weight | 246.23 g/mol | [3][5] |

| Melting Point | 165-168 °C | [3][5] |

| Boiling Point | 380.0 ± 27.0 °C (Predicted) | [5] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [5] |

| SMILES | O=C(O)C1=CC=C(OCC2=CC=CC=C2)C=C1F | [4] |

The Scientist's Perspective: Causality of Molecular Design

The utility of this compound is not accidental; it is a product of deliberate molecular design. As application scientists, we don't just use reagents; we understand why they are effective.

-

The Role of the Ortho-Fluorine Atom : Placing a fluorine atom at the 2-position (ortho to the carboxylic acid) has profound electronic and conformational effects. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid proton, which can influence reaction kinetics during amide bond formation or other derivatizations. Furthermore, the ortho-fluorine can induce a specific conformation through intramolecular hydrogen bonding or steric interactions, which can be critical for pre-organizing the molecule for optimal binding to a biological target.[1] This strategic placement is a key tool for medicinal chemists to fine-tune a molecule's electronic and spatial properties.[2]

-

The Benzyloxy Protecting Group : The benzyloxy group at the 4-position is more than just a substituent; it's a strategic choice. It serves as a robust protecting group for the phenolic hydroxyl group, preventing its interference in reactions targeting the carboxylic acid.[1] This group is stable under a wide range of conditions but can be readily cleaved via catalytic hydrogenation (e.g., H₂/Pd-C) to reveal the free phenol for subsequent functionalization. This two-step functionalization capability allows for the sequential and controlled construction of complex molecular architectures.

The combination of these features makes this molecule a highly sought-after intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Synthesis and Purification Protocol

A reliable and reproducible synthesis is paramount for any key intermediate. The most common and field-proven method for preparing this compound is via a Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid.

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is designed as a self-validating system, with clear checkpoints for ensuring reaction completion and product purity.

-

Reagent Preparation : To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq). Dissolve it in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Deprotonation : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The suspension will be stirred at room temperature for 30 minutes. This step is critical for forming the phenoxide, which is the active nucleophile.

-

Alkylation : Slowly add benzyl bromide (1.2 eq) to the reaction mixture. An exothermic reaction may be observed.

-

Reaction : Heat the mixture to 70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Precipitation : Acidify the aqueous solution to a pH of ~2 using 1M HCl. A white precipitate of this compound will form.

-

Isolation : Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with cold hexanes to remove non-polar impurities.

-

Purification : For highest purity, the crude product can be recrystallized from an ethanol/water mixture.

-

Drying : Dry the purified solid in a vacuum oven overnight to yield the final product.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzoic acid and benzyl moieties. A characteristic singlet around 5.2 ppm for the benzylic -CH₂- protons. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). |

| ¹³C NMR | Resonances for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed around 165-170 ppm. The benzylic carbon will appear around 70 ppm. Carbon-fluorine coupling (J-coupling) will be observable for the carbons on the fluorinated ring. |

| FT-IR | A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O-C stretches for the ether linkage (~1250 cm⁻¹). |

| Mass Spec (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 245.2. |

Reference spectra for similar compounds like 4-fluorobenzoic acid and other benzoic acid derivatives can provide a baseline for expected chemical shifts and coupling patterns.[6]

Applications in Medicinal Chemistry

This compound is not an end-product but a versatile starting point for more complex molecules. Its primary utility lies in its pre-functionalized nature, which streamlines synthetic routes.[1][2]

Workflow: Role as a Synthetic Intermediate

Caption: Strategic use of the building block in multi-step synthesis.

A notable example is its use in the development of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists.[7] In this context, the carboxylic acid is coupled with an appropriate amine partner, and the benzyloxy group can be retained or removed to explore further SAR at that position. Such agonists are being investigated as promising therapeutics for retinal disorders like diabetic retinopathy.[7] The fluorine atom in these structures is critical for enhancing potency and modulating pharmacokinetic properties.[2]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. While a specific safety data sheet (SDS) for this compound should always be consulted, the general guidelines for related fluorinated benzoic acids apply.[8][9][10]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][10]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[8][10]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][11]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

Conclusion

This compound represents a convergence of strategic chemical functionalities that are highly advantageous for modern drug discovery. Its carefully arranged fluorine atom, carboxylic acid handle, and protected phenol group provide medicinal chemists with a powerful and versatile platform for synthesizing novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the research and development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Benzyloxy-2-fluorobenzoic acid Price from Supplier Brand ShangPharma Technology(JiangXi)Co.,Ltd on Chemsrc.com [m.chemsrc.com]

- 4. 114045-96-4|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Role of Fluorinated Scaffolds in Drug Discovery

An In-Depth Technical Guide to 2-fluoro-4-(phenylmethoxy)benzoic acid: Synthesis, Properties, and Application in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged to enhance critical pharmacological parameters. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity, making fluorinated compounds highly valuable.

This guide provides a detailed technical overview of 2-fluoro-4-(phenylmethoxy)benzoic acid , a key heterocyclic building block. We will explore its chemical identity, a robust synthetic protocol, and its significance as a precursor in the development of advanced therapeutic agents, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile intermediate.

Nomenclature and Chemical Identity

Precise identification is critical for any chemical entity. 2-fluoro-4-(phenylmethoxy)benzoic acid is known by several systematic names, with "2-fluoro-4-(benzyloxy)benzoic acid" being the most common and interchangeable synonym. The term "phenylmethoxy" is the IUPAC-preferred nomenclature for the C₆H₅CH₂O- group, also known as the benzyl ether or benzyloxy group.

While a dedicated CAS Registry Number for this specific compound is not prevalent in major public databases, indicating its status as a specialized synthetic intermediate, its constituent parts and analogues are well-documented. For context, the core precursor, 2-fluoro-4-hydroxybenzoic acid, is identified by CAS number 65145-13-3. The structural components are foundational in numerous patented therapeutic molecules, such as Ralfinamide, which incorporates a 2-fluorobenzyloxy moiety.[1]

| Identifier | Value |

| Systematic Name | 2-fluoro-4-(phenylmethoxy)benzoic acid |

| Common Synonym | 2-fluoro-4-(benzyloxy)benzoic acid |

| Molecular Formula | C₁₄H₁₁FO₃ |

| Molecular Weight | 246.24 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of 2-fluoro-4-(phenylmethoxy)benzoic acid.

Figure 1: Chemical Structure of 2-fluoro-4-(phenylmethoxy)benzoic acid.

Synthesis: The Williamson Ether Synthesis Workflow

The most direct and reliable method for preparing 2-fluoro-4-(phenylmethoxy)benzoic acid is the Williamson ether synthesis. This classic Sₙ2 reaction is ideal for forming the ether linkage between the phenolic hydroxyl group of the starting material and the incoming benzyl group.

Rationale of the Synthetic Strategy

The synthesis proceeds in a straightforward manner:

-

Deprotonation: The acidic proton of the hydroxyl group on 2-fluoro-4-hydroxybenzoic acid is removed by a suitable base. This creates a highly nucleophilic phenoxide ion. A moderately strong base like potassium carbonate (K₂CO₃) is preferred because it is strong enough to deprotonate the phenol (pKa ≈ 10) but not the carboxylic acid (pKa ≈ 4-5), minimizing side reactions.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide.

-

Displacement: The bromide ion is displaced as the leaving group, forming the desired ether bond in a concerted Sₙ2 mechanism.[2]

A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is chosen to facilitate this reaction, as it effectively solvates the potassium cation without hindering the nucleophilicity of the phenoxide.[3]

Detailed Experimental Protocol

Materials:

-

2-fluoro-4-hydroxybenzoic acid (CAS 65145-13-3)

-

Benzyl bromide (BnBr)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting material).

-

Stir the mixture until the solid is fully dissolved.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

-

At room temperature, add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 70-80°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).[3]

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. This ensures the carboxylic acid is protonated, allowing it to be extracted into the organic phase. A white precipitate should form.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-fluoro-4-(phenylmethoxy)benzoic acid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the Williamson ether synthesis for this compound.

Caption: Workflow for the Williamson ether synthesis of 2-fluoro-4-(phenylmethoxy)benzoic acid.

Application in Drug Development: A Precursor to Kinase Inhibitors

Fluorinated benzoic acids are foundational building blocks for a multitude of Active Pharmaceutical Ingredients (APIs).[4] Their rigid structure provides a reliable scaffold for building more complex molecules, while the fluorine atom enhances drug-like properties.[5] A primary application area is in the synthesis of protein kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[5]

The compound 2-fluoro-4-(phenylmethoxy)benzoic acid is structurally related to intermediates used in the synthesis of advanced therapeutics. For instance, the drug candidate Ralfinamide , investigated for neurological disorders, features a (2-fluorobenzyloxy)phenyl group.[1] This highlights the importance of the 2-fluoro-4-benzyloxy scaffold in constructing molecules with high biological activity. The carboxylic acid group of our title compound serves as a versatile chemical handle, readily converted into amides, esters, or other functional groups to link with different pharmacophores.

Conceptual Pathway from Building Block to Drug Candidate

The diagram below illustrates the logical progression from a simple building block like 2-fluoro-4-(phenylmethoxy)benzoic acid to a complex, biologically active drug candidate.

Caption: Conceptual flow from a benzoic acid building block to a complex drug candidate.

Analytical Characterization

To confirm the identity and purity of synthesized 2-fluoro-4-(phenylmethoxy)benzoic acid, a standard suite of analytical techniques would be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on both phenyl rings (with characteristic splitting patterns due to the fluorine atom), a singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.5 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show characteristic signals for the carboxyl carbon (~165-170 ppm), the benzylic carbon, and aromatic carbons, with C-F coupling constants visible for carbons near the fluorine atom.

-

Mass Spectrometry (MS): ESI-MS in negative mode would show a prominent peak for the [M-H]⁻ ion, confirming the molecular weight of 246.24 g/mol .

-

Melting Point: A sharp melting point would indicate high purity of the crystalline solid.

Conclusion

2-fluoro-4-(phenylmethoxy)benzoic acid stands as a testament to the power of strategic molecular design. While not a common chemical in its own right, its structure represents a confluence of desirable features for medicinal chemistry: a fluorinated core for enhanced pharmacokinetics and a versatile carboxylic acid handle for synthetic elaboration. Its direct lineage to the scaffolds of modern drug candidates like Ralfinamide underscores its importance. The robust and well-understood Williamson ether synthesis provides a reliable and scalable route for its production, ensuring its availability for researchers pushing the boundaries of drug discovery.

References

- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 2. aikonchem.wordpress.com [aikonchem.wordpress.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]

- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

Spectroscopic data for 4-(Benzyloxy)-2-fluorobenzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

This compound (C₁₄H₁₁FO₃, Molecular Weight: 246.24 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The interplay between the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating benzyloxy group, creates a nuanced electronic environment that is reflected in its NMR, IR, and mass spectra.

Predicted Spectroscopic Data Summary

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR | Distinct aromatic signals with characteristic splitting patterns due to fluorine coupling; a singlet for the benzylic protons. |

| ¹³C NMR | Aromatic carbons exhibiting C-F coupling; distinct signals for the carbonyl, benzylic, and ether-linked carbons. |

| ¹⁹F NMR | A single resonance, likely a multiplet, in the typical range for an aryl fluoride. |

| IR Spectroscopy | Characteristic absorptions for O-H (carboxylic acid), C=O, C-O, and C-F bonds. |

| Mass Spectrometry | A molecular ion peak at m/z 246, with a prominent fragment at m/z 91 corresponding to the benzyl cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 | br s | - | -COOH |

| ~7.90 | t | J ≈ 8.8 | H-6 |

| ~7.45-7.30 | m | - | Phenyl-H (5H) |

| ~6.95 | dd | J ≈ 8.8, 2.4 | H-5 |

| ~6.85 | dd | J ≈ 12.4, 2.4 | H-3 |

| ~5.20 | s | - | -CH₂- |

Interpretation and Rationale:

The predicted chemical shifts are extrapolated from data for 4-fluorobenzoic acid, 4-benzyloxybenzoic acid, and 2-fluorobenzoic acid.

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding, as seen in the spectrum of 4-benzyloxybenzoic acid.[1]

-

Aromatic Protons (Benzoic Acid Ring):

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the benzoic acid ring protons. It will likely appear as a triplet due to coupling with H-5 and the ortho fluorine atom.

-

H-5 and H-3: These protons are ortho and meta to the fluorine atom, respectively, and will exhibit complex splitting patterns due to both H-H and H-F coupling. H-3 is expected to show a large coupling constant with the fluorine atom (~12.4 Hz).

-

-

Aromatic Protons (Phenyl Ring of Benzyl Group): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of 7.45-7.30 ppm.[1]

-

Benzylic Protons (-CH₂-): The two benzylic protons are chemically equivalent and are not coupled to any other protons, so they should appear as a sharp singlet around 5.20 ppm, a characteristic chemical shift for benzylic ethers.[1]

Diagram of Proton Environments:

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: As for ¹H NMR, using a deuterated solvent like CDCl₃ or DMSO-d₆.

-

Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C spectrum is typically acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

| ~165.0 | d, J ≈ 2-4 | C=O |

| ~162.0 | d, J ≈ 250 | C4-O |

| ~160.0 | d, J ≈ 12 | C2-F |

| ~136.5 | s | Cipso-phenyl |

| ~133.0 | d, J ≈ 8 | C6 |

| ~128.8 | s | Cmeta-phenyl |

| ~128.2 | s | Cpara-phenyl |

| ~128.0 | s | Cortho-phenyl |

| ~115.0 | d, J ≈ 3 | C5 |

| ~112.0 | d, J ≈ 25 | C3 |

| ~110.0 | d, J ≈ 22 | C1 |

| ~70.0 | s | -CH₂- |

Interpretation and Rationale:

The predicted chemical shifts are based on the additive effects of the substituents, with reference to data for 4-fluorobenzoic acid and 2-fluorobenzoic acid.[2][3]

-

Carbonyl Carbon (C=O): Expected around 165.0 ppm, with a small doublet splitting due to coupling with the fluorine atom three bonds away.

-

Fluorine- and Oxygen-Bearing Carbons (C2 and C4): These carbons will be significantly deshielded and show large coupling constants with the fluorine atom. C2, directly bonded to fluorine, will exhibit the largest one-bond C-F coupling (¹JCF ≈ 250 Hz). C4, bonded to the benzyloxy group, will also be downfield.

-

Other Aromatic Carbons: The remaining aromatic carbons will show smaller C-F couplings depending on the number of bonds separating them from the fluorine atom.

-

Benzylic Carbon (-CH₂-): The benzylic carbon is expected to appear around 70.0 ppm.

Diagram of Carbon Environments:

Caption: Predicted ¹³C NMR assignments for this compound.

¹⁹F NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: As for ¹H NMR.

-

Instrument Parameters: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition: A standard one-dimensional proton-decoupled ¹⁹F spectrum is acquired.

Predicted ¹⁹F NMR Data:

A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta protons of the benzoic acid ring. The chemical shift is predicted to be in the range of -110 to -130 ppm, relative to CFCl₃, which is typical for aryl fluorides.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |

| ~1100 | Strong | C-F stretch |

Interpretation and Rationale:

The predicted IR spectrum is based on the known absorption frequencies of the functional groups present in the molecule, with reference to the spectra of 4-fluorobenzoic acid and 4-benzyloxybenzoic acid.[4][5]

-

The very broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[6]

-

The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region.[6]

-

Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.[6]

-

The C-F stretching vibration is expected to give rise to a strong absorption in the 1100-1300 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragments and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for observing the molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

| m/z | Predicted Identity |

| 246 | [M]⁺ (Molecular Ion) |

| 229 | [M - OH]⁺ |

| 201 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl Cation) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 246, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern:

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid would result in a fragment at m/z 229.

-

Loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 201.

-

The most prominent peak in the spectrum is predicted to be at m/z 91, corresponding to the highly stable benzyl cation ([C₇H₇]⁺), formed by cleavage of the ether bond. This is a characteristic fragmentation for benzylic ethers.

-

Diagram of Predicted Fragmentation Pathway:

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data for this compound, while not extensively documented in the public domain, can be reliably predicted based on fundamental principles and comparison with structurally related compounds. This guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometric characterization of this important synthetic intermediate. The interpretations and protocols outlined herein offer researchers a solid foundation for confirming the identity and purity of this compound in their own experimental work.

References

- 1. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]

- 3. 2-Fluorobenzoic acid(445-29-4) 13C NMR spectrum [chemicalbook.com]

- 4. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 5. 4-Benzyloxybenzoic acid [webbook.nist.gov]

- 6. 4-(Benzyloxy)-2,3-difluorobenzoic Acid|Research Chemical [benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-2-fluorobenzoic Acid

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-2-fluorobenzoic acid, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, a detailed peak-by-peak analysis, a standard operating procedure for spectral acquisition, and visual aids to facilitate understanding.

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. In the synthesis of novel chemical entities for drug discovery, confirming the structure of intermediates and final compounds is a critical step. For a molecule like this compound, with its multiple, interacting functional groups, ¹H NMR provides a detailed fingerprint, revealing the connectivity and chemical environment of every proton. This guide will dissect this fingerprint to provide a complete understanding of the molecule's proton NMR characteristics.

Theoretical Framework: Understanding the Substituent Effects

The ¹H NMR spectrum of this compound is dictated by the electronic and spatial influences of its three key functional groups on the aromatic ring: the carboxylic acid, the fluorine atom, and the benzyloxy group.

-

Carboxylic Acid (-COOH): This is a strongly electron-withdrawing and deshielding group. The acidic proton itself is typically observed as a broad singlet at a very high chemical shift (δ > 10 ppm) due to its acidic nature and hydrogen bonding.[1] It also deshields the ortho proton (H-3) through its anisotropic effect.

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which generally deshields nearby protons. However, it also possesses lone pairs that can participate in resonance, acting as a π-donating group. A key feature of fluorine in ¹H NMR is its spin (I = 1/2), which leads to spin-spin coupling with nearby protons (¹H-¹⁹F coupling), providing valuable structural information. These couplings can occur through bonds (J-coupling) and, in some cases, through space.

-

Benzyloxy Group (-OCH₂Ph): The ether oxygen is an electron-donating group through resonance, which tends to shield the aromatic protons, particularly those in the ortho and para positions. The benzyloxy group itself contributes two distinct sets of proton signals: the methylene protons (-CH₂-) and the protons of the phenyl ring.

The interplay of these effects results in a complex and informative ¹H NMR spectrum, particularly in the aromatic region.

Predicted ¹H NMR Spectrum Analysis

As of the writing of this guide, a publicly available, fully characterized ¹H NMR spectrum for this compound could not be located. Therefore, the following analysis is a high-fidelity prediction based on established NMR principles and spectral data from analogous compounds, including 2-fluorobenzoic acid[2], 4-fluorobenzoic acid[3], and 4-benzyloxybenzoic acid.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| A | ~11-13 | broad singlet | - | -COOH |

| B | ~7.9-8.1 | triplet of doublets | J(H-F) ≈ 8.0, J(H-H) ≈ 8.0 | H-6 |

| C | ~7.3-7.5 | multiplet | - | -OCH₂C₆H₅ |

| D | ~6.9-7.1 | doublet of doublets | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 | H-5 |

| E | ~6.8-7.0 | doublet of doublets | J(H-F) ≈ 12.0, J(H-H) ≈ 2.0 | H-3 |

| F | ~5.2 | singlet | - | -OCH₂ Ph |

Detailed Peak-by-Peak Interpretation:

-

Carboxylic Acid Proton (A): This proton is expected to be significantly downfield, likely appearing as a broad singlet between 11 and 13 ppm. Its broadness is a result of chemical exchange and hydrogen bonding with the solvent or other molecules. This signal would disappear upon the addition of a few drops of D₂O to the NMR tube, a common method for identifying acidic protons.

-

Aromatic Proton H-6 (B): This proton is ortho to the carboxylic acid group and meta to both the fluorine and the benzyloxy group. The deshielding effect of the ortho-carboxylic acid group will likely make this the most downfield of the aromatic protons on the benzoic acid ring. It is expected to be a triplet of doublets due to coupling with H-5 and the fluorine at C-2.

-

Benzyloxy Phenyl Protons (C): The five protons on the phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of 7.3 to 7.5 ppm.

-

Aromatic Proton H-5 (D): This proton is ortho to the benzyloxy group and meta to both the fluorine and the carboxylic acid. The electron-donating benzyloxy group will shield this proton relative to H-6. It is predicted to be a doublet of doublets due to coupling with H-6 and a smaller coupling to the fluorine at C-2.

-

Aromatic Proton H-3 (E): This proton is ortho to both the fluorine and the carboxylic acid group, and meta to the benzyloxy group. The strong ortho coupling to the fluorine atom will result in a significant splitting of this signal. It is predicted to be a doublet of doublets with a large H-F coupling constant.

-

Methylene Protons (F): The two methylene protons of the benzyloxy group are chemically equivalent and are expected to appear as a sharp singlet around 5.2 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good first choice due to its ability to dissolve many carboxylic acids and to slow down the exchange of the acidic proton, often resulting in a sharper -COOH signal. Deuterated chloroform (CDCl₃) is another option, though the acidic proton may be broader or not observed.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

II. Instrument Parameters (for a 400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Spectral Width (SW): Set to approximately 16 ppm to ensure all signals, from the downfield carboxylic acid proton to the upfield standard, are captured.

-

Number of Scans (NS): Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is typically sufficient.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

-

III. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is standard) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each peak. Pick the peaks to determine their exact chemical shifts and coupling constants.

Visualization of Key Concepts

To further clarify the structural relationships and the NMR analysis, the following diagrams are provided.

Figure 1: Molecular structure of this compound with proton numbering.

Figure 2: A simplified workflow for acquiring and processing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the substituent effects of the carboxylic acid, fluorine, and benzyloxy groups allows for a detailed and accurate interpretation of the spectrum. While this guide provides a high-fidelity prediction of the spectrum, experimental verification remains the gold standard in chemical analysis. The provided experimental protocol offers a robust method for obtaining a high-quality spectrum for this and similar compounds, which is an indispensable step in the rigorous characterization of novel chemical entities in the field of drug development.

References

An In-Depth Technical Guide to the FTIR Analysis of 4-(Benzyloxy)-2-fluorobenzoic acid

Prepared by: Senior Application Scientist, Advanced Analytical Technologies

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Characterization

In the landscape of modern drug development, the rigorous characterization of synthetic intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-(Benzyloxy)-2-fluorobenzoic acid is a key building block in the synthesis of various complex molecules, making the unambiguous confirmation of its molecular structure a critical quality control checkpoint. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.

This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation involved in the FTIR analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals who require a deep, field-proven understanding of how to apply FTIR for structural verification and purity assessment.

Theoretical Framework: Predicting the Vibrational Landscape of this compound

The power of FTIR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations of particular chemical bonds. The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. A predictive analysis based on established principles is the first step in a robust interpretation.

-

The Carboxylic Acid Moiety (-COOH): This is the most prominent feature in the expected spectrum. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the hydroxyl (O-H) stretching vibration is one of the most recognizable bands in infrared spectroscopy.[1][2] It manifests as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4] This broadness is a direct consequence of the hydrogen bonding modulating the vibrational energy levels. The carbonyl (C=O) group of an aromatic carboxylic acid gives rise to a very strong and sharp absorption peak, typically found between 1710 and 1680 cm⁻¹.[5] Conjugation with the benzene ring slightly lowers this frequency compared to saturated carboxylic acids.[4][6] Additionally, two other vibrations associated with the carboxylic acid group are the C-O stretch, appearing in the 1320-1210 cm⁻¹ region, and a broad O-H out-of-plane bend (or "wag") centered around 960-900 cm⁻¹.[1][3]

-

The Aromatic Systems: The molecule contains two benzene rings. Their C=C stretching vibrations within the rings typically produce a series of medium-to-sharp bands in the 1625-1450 cm⁻¹ region.[3] The aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7]

-

The Benzyl Ether Linkage (Ar-O-CH₂-Ar): This group contributes two important sets of signals. The C-O-C ether linkage will produce a strong asymmetric stretching band, typically found around 1250-1200 cm⁻¹. This may overlap with the C-O stretch of the carboxylic acid. The methylene (-CH₂) group introduces aliphatic C-H stretching vibrations, which are expected as medium-intensity bands in the 2950-2850 cm⁻¹ region.[7]

-

The Carbon-Fluorine Bond (Ar-F): The C-F bond provides a highly characteristic and strong absorption band. For aryl fluorides, this stretching vibration is typically observed in the 1250-1120 cm⁻¹ region. Its high intensity is due to the large change in dipole moment during the vibration.

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The trustworthiness of any spectral data is predicated on a meticulous and well-controlled experimental procedure. The following protocol describes a standard method for analyzing a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)

-

Hydraulic Press and Pellet Die

-

Agate Mortar and Pestle

-

Analytical Balance

-

Drying Oven

Reagents:

-

This compound sample (crystalline or powder form).[8]

-

FTIR-grade Potassium Bromide (KBr), desiccated.

Step-by-Step Methodology:

-

Sample and Reagent Preparation:

-

Dry the FTIR-grade KBr in an oven at 110°C for at least 4 hours to remove any adsorbed water, which has a strong IR signal. Store in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 150-200 mg of the dried KBr. The optimal sample-to-KBr ratio is about 1:100.

-

-

Homogenization:

-

Transfer a small amount of KBr to the agate mortar and grind gently to create a fine, uniform base layer.

-

Add the weighed sample to the mortar.

-

Add the remaining KBr and grind the mixture thoroughly for 2-3 minutes. The goal is to achieve a fine, homogeneous powder with a consistency similar to flour. Causality: Inadequate grinding leads to scattering of infrared radiation (the Christiansen effect), causing distorted peak shapes and a sloping baseline.

-

-

Pellet Formation:

-

Carefully transfer the powdered mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for approximately 2 minutes. Causality: The pressure causes the KBr to flow and fuse, creating a transparent or translucent disc that is free of voids and cracks.

-

Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be clear and solid.

-

-

Data Acquisition:

-

Place the empty sample holder into the spectrometer's sample compartment.

-

Acquire Background Spectrum: Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This captures the spectral signature of the atmospheric CO₂ and water vapor, as well as the instrument's own optical bench, which will be subtracted from the sample spectrum.

-

Acquire Sample Spectrum: Mount the KBr pellet in the sample holder and place it back into the spectrometer.

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Diagram: Experimental Workflow for FTIR Analysis

Caption: Standard operating procedure for solid-state FTIR analysis using the KBr pellet method.

Spectral Analysis and Data Interpretation

The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber. The key absorption bands are analyzed to confirm the presence of the expected functional groups.

Table 1: Key Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very Strong, Very Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak, Sharp |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium, Sharp |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid | Very Strong, Sharp |

| 1620 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong, Multiple Sharp Bands |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| 1250 - 1120 | C-F Stretch | Aryl Fluoride | Strong, Sharp |

| 960 - 900 | O-H Out-of-Plane Bend | Carboxylic Acid | Medium, Broad |

Interpretation Narrative: